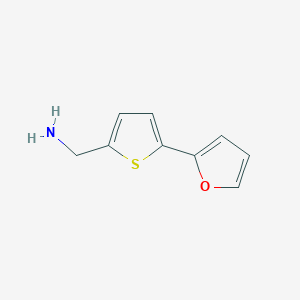

(5-(Furan-2-yl)thiophen-2-yl)methanamine

Overview

Description

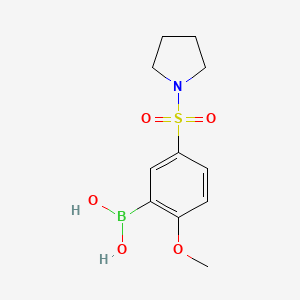

“(5-(Furan-2-yl)thiophen-2-yl)methanamine” is a chemical compound with the molecular formula C9H9NOS and a molecular weight of 179.24 g/mol. It is a liquid in its physical form .

Physical And Chemical Properties Analysis

“this compound” is a liquid in its physical form . It has a molecular weight of 179.24 g/mol. More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.Scientific Research Applications

Catalysis and Synthesis

One area of application is in catalysis and organic synthesis. For example, the compound has been utilized in the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This method features good yields, high selectivity, and low catalyst loading, making it efficient for producing heterocyclic compounds with potential applications in drug development and materials science (B. Reddy et al., 2012).

Drug Discovery

Furans, thiophenes, and related heterocycles are key building blocks in medicinal chemistry, serving as crucial components in the development of therapeutic agents. Their structural versatility and easy functionalization make them suitable for a wide range of applications in drug discovery (Jeffrey B. Sperry & D. Wright, 2005).

Nucleobase Analogues

The compound's derivatives have been explored for their roles in medicinal chemistry, particularly in the synthesis of bioactive furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues. These compounds are significant for their potential antiviral, antitumor, antimycobacterial, and antiparkinsonian activities, showcasing the importance of furan and thiophene moieties in enhancing biological activity (T. Ostrowski, 2022).

Corrosion Inhibition

Amino acid compounds derived from "(5-(Furan-2-yl)thiophen-2-yl)methanamine" have been studied as eco-friendly corrosion inhibitors for steel in acidic solutions. These inhibitors show mixed-type inhibition behavior and adhere to the steel surface following Langmuir adsorption isotherm, indicating their potential for protecting metal surfaces in industrial applications (M. Yadav et al., 2015).

Energy Conversion

Derivatives of the compound have been applied in dye-sensitized solar cells (DSSCs) to study the effect of conjugated linkers on device performance. For instance, phenothiazine derivatives with furan as a conjugated linker demonstrated improved solar energy-to-electricity conversion efficiency, highlighting the potential of these compounds in renewable energy technologies (Se Hun Kim et al., 2011).

Future Directions

The future directions for the study of “(5-(Furan-2-yl)thiophen-2-yl)methanamine” could involve further exploration of its potential biological activities, given the interest in similar compounds for their inhibitory activity against SIRT2 . Additionally, detailed studies on its synthesis, chemical reactions, and physical and chemical properties could also be beneficial.

Mechanism of Action

Target of Action

Many organic compounds like “(5-(Furan-2-yl)thiophen-2-yl)methanamine” interact with proteins in the body, such as enzymes or receptors. These proteins can be considered as the compound’s primary targets. The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells .

Mode of Action

The compound could bind to its target protein and alter its function. This could involve inhibiting the protein’s activity, enhancing it, or modifying it in some other way. The exact nature of this interaction would depend on the compound’s chemical structure and the specific protein it targets .

Biochemical Pathways

Once the compound interacts with its target, it could affect various biochemical pathways. This could lead to changes in cellular function, alterations in signal transduction, or modifications to other biochemical processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as how well the compound is absorbed into the bloodstream, how it is distributed within the body, how it is metabolized by enzymes, and how it is excreted from the body all influence its pharmacokinetics .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the nature of its target and how it alters its function. This could range from inducing cell death in the case of anticancer drugs, to reducing inflammation in the case of anti-inflammatory drugs .

Action Environment

Various environmental factors can influence the compound’s action, efficacy, and stability. These can include the pH of the environment, the presence of other compounds or drugs, the temperature, and the unique characteristics of an individual’s biochemistry .

properties

IUPAC Name |

[5-(furan-2-yl)thiophen-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNJMKKMMYZIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(S2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

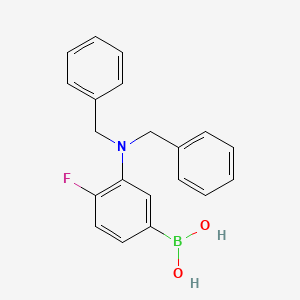

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid](/img/structure/B1531395.png)

![tert-butyl 5-(6-(pyridin-4-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1531396.png)

![methyl({3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531401.png)

![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol](/img/structure/B1531405.png)